molecular formula C7H12ClNO3S B1443439 1-Acetylpiperidine-4-sulfonyl chloride CAS No. 1155374-90-5

1-Acetylpiperidine-4-sulfonyl chloride

Cat. No.: B1443439
CAS No.: 1155374-90-5
M. Wt: 225.69 g/mol
InChI Key: HACWCCZWXGOJJD-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-4-sulfonyl chloride is a chemical compound with the empirical formula C7H12ClNO3S . Its molecular weight is 225.69 . The IUPAC name for this compound is 1-acetyl-4-piperidinesulfonyl chloride .


Molecular Structure Analysis

The SMILES string for this compound is CC(N1CCC(S(Cl)(=O)=O)CC1)=O . The InChI code is 1S/C7H12ClNO3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Sulfonyl Chlorides

1-Acetylpiperidine-4-sulfonyl chloride can be used in the synthesis of sulfonyl chlorides, which are pivotal in producing a range of products like detergents, pharmaceuticals, and dyes. A study by Lezina, Rubtsova, and Kuchin (2011) discusses a new synthesis method for alkane- and arylsulfonyl chlorides, highlighting the significance of sulfonyl chlorides in industrial and laboratory applications (Lezina, Rubtsova, & Kuchin, 2011).

Pharmacological Research

In pharmacological research, sulfonyl chlorides like this compound are used in the synthesis of compounds with potential therapeutic applications. For instance, Artico et al. (1996) describe the synthesis and evaluation of aryl pyrrolyl and aryl indolyl sulfones, which showed promising anti-HIV-1 activity (Artico et al., 1996).

Analytical Chemistry

Sulfonyl chlorides are also crucial in analytical chemistry for detecting amino acids. A study by Malencik, Zhao, and Anderson (1990) details a high-performance liquid chromatography system for analyzing modified amino acids, where sulfonyl chlorides like this compound play a key role (Malencik, Zhao, & Anderson, 1990).

Chemical Synthesis

In the field of chemical synthesis, this compound is used for sulfonation of various compounds. Janosik et al. (2006) report the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles, highlighting the versatility of sulfonyl chlorides in synthesizing diverse chemical compounds (Janosik et al., 2006).

Catalysis

Sulfonyl chlorides like this compound are also used as catalysts in various chemical reactions. Shirini and Jolodar (2012) introduce N-sulfonic acid poly(4-vinylpyridinum) chloride as an efficient catalyst for chemical processes (Shirini & Jolodar, 2012).

Safety and Hazards

This compound is dangerous and has the GHS05 and GHS07 pictograms . It can cause harm if swallowed (H302) and can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

1-acetylpiperidine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACWCCZWXGOJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155374-90-5
Record name 1-acetylpiperidine-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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